molecular formula C16H12ClNO2S B2624890 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid CAS No. 862654-38-4

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid

Cat. No.: B2624890
CAS No.: 862654-38-4
M. Wt: 317.79
InChI Key: VWXVIOMCROUJDP-UHFFFAOYSA-N
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Description

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a 5-chlorothienyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is unique due to the specific combination of the 5-chlorothienyl group and the ethyl group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-9-3-4-12-10(7-9)11(16(19)20)8-13(18-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXVIOMCROUJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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